

synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine from N-methylpiperazine.

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Compound of Interest

Compound Name:	1-(3-Hydroxypropyl)-4-methylpiperazine
Cat. No.:	B1294303

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Application Note: Synthesis of 1-(3-Hydroxypropyl)-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Hydroxypropyl)-4-methylpiperazine is a valuable heterocyclic compound used as a building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its structure, featuring a piperazine ring, a hydroxyl group, and a methyl group, imparts specific physicochemical properties like enhanced solubility and bioavailability, making it a key component in drugs targeting the central nervous system and in antimicrobial agents. ^[1] This document provides a detailed protocol for the synthesis of **1-(3-Hydroxypropyl)-4-methylpiperazine** via the N-alkylation of N-methylpiperazine with 3-bromo-1-propanol.^{[2][3]}

Reaction Scheme

The synthesis proceeds through a nucleophilic substitution reaction where the secondary amine of N-methylpiperazine attacks the electrophilic carbon of 3-bromo-1-propanol, displacing the bromide ion. An excess of N-methylpiperazine is used to act as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol

This protocol details the synthesis of **1-(3-Hydroxypropyl)-4-methylpiperazine** from N-methylpiperazine and 3-bromo-1-propanol.[\[2\]](#)

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Molar Mass (g/mol)	Amount Used	Moles (mmol)
N-Methylpiperazine	109-01-3	C ₅ H ₁₂ N ₂	100.17	6.99 mL	63
3-Bromo-1-propanol	627-18-9	C ₃ H ₇ BrO	138.99	2.62 mL	30
Toluene	108-88-3	C ₇ H ₈	92.14	30 mL (+ wash)	-

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Condenser
- Dropping funnel
- Filtration apparatus (Büchner funnel, filter paper, flask)
- Rotary evaporator
- Kugelrohr distillation apparatus

Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylpiperazine (6.99 mL, 63 mmol) in toluene (30 mL).[2]
- Addition of Reagent: Slowly add 3-bromo-1-propanol (2.62 mL, 30 mmol) to the stirred solution at room temperature.[2]
- Initial Reaction: Stir the reaction mixture at room temperature overnight.[2] A precipitate of N-methylpiperazinium bromide will form.
- Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours to ensure the reaction goes to completion.[2]
- Cooling and Filtration: Cool the mixture to room temperature. Filter the solid precipitate (N-methylpiperazinium bromide) and wash the filter cake thoroughly with toluene.[2]
- Solvent Removal: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator.[2]
- Purification: Purify the resulting crude residue, a colorless oil, by Kugelrohr distillation.[2]

Quantitative Data Summary

Parameter	Value	Reference
Reaction Conditions		
Temperature	Room Temp (overnight), then 80 °C (2 h)	[2]
Solvent	Toluene	[2]
Purification		
Method	Kugelrohr Distillation	[2]
Boiling Point	180 °C / 2 mbar	[2]
Product		
Appearance	Colorless oily product	[2]
Final Mass	4.08 g	[2]
Yield	86%	[2]

Product Characterization

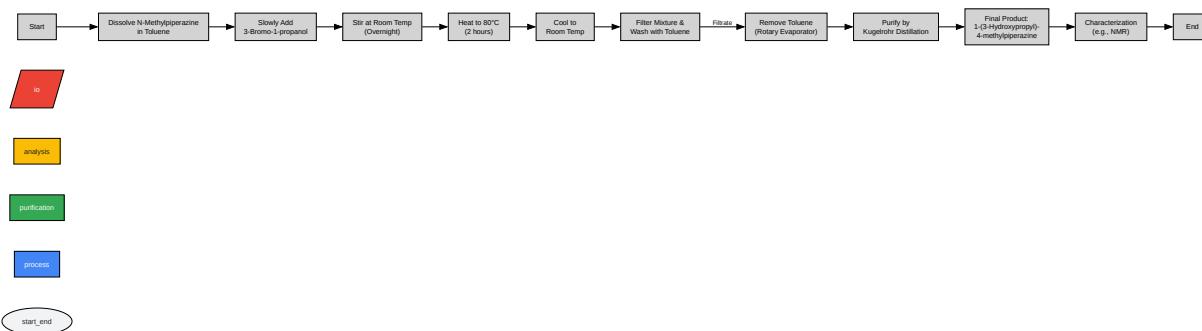
The identity and purity of the synthesized **1-(3-Hydroxypropyl)-4-methylpiperazine** can be confirmed by spectroscopic analysis.

¹H NMR (CDCl₃):[\[2\]](#)

- δ = 1.70 ppm: pseudo quintuple, J = 5.8 Hz, 2H (-CH₂-CH₂-CH₂-)
- δ = 2.26 ppm: singlet, 3H (-N-CH₃)
- δ = 2.35-2.60 ppm: multiplet, 8H (piperazine ring protons)
- δ = 2.60 ppm: pseudo triple, J = 5.8 Hz, 2H (-CH₂-N(piperazine))
- δ = 3.77 ppm: pseudo triple, J = 5.3 Hz, 2H (HO-CH₂-)
- δ = 4.09 ppm: broad singlet, 1H (-OH)

Visualizations

The following diagram illustrates the workflow for the synthesis of **1-(3-Hydroxypropyl)-4-methylpiperazine**.



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Caption: Experimental workflow for the synthesis of **1-(3-Hydroxypropyl)-4-methylpiperazine**.

Safety and Handling

- N-Methylpiperazine: Flammable, corrosive, and toxic.[4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- 3-Bromo-1-propanol: Irritant. Avoid contact with skin and eyes. Use in a fume hood.
- Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. All handling should be done in a fume hood.
- **1-(3-Hydroxypropyl)-4-methylpiperazine:** Causes serious eye irritation.[3] Avoid contact with eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment. Ensure proper waste disposal procedures are followed.

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References

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